![molecular formula C7H7N3O B2498778 6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one CAS No. 2174001-96-6](/img/no-structure.png)

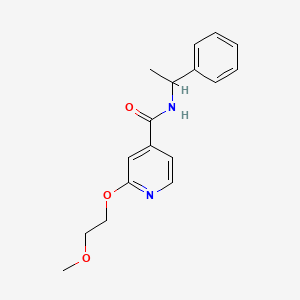

6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

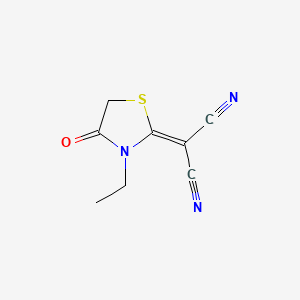

6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one is a nitrogen-containing heterocyclic compound . It belongs to the class of compounds known as pyrrolopyrazines, which contain a pyrrole and a pyrazine ring . These compounds have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of pyrrolopyrimidine derivatives involves the use of microwave techniques . The chemical structure of the synthesized pyrrolopyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular weight of 6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one is 149.15 . Its IUPAC name is 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one .Chemical Reactions Analysis

The reaction of pyrrolopyrimidine derivatives was carried out at room temperature until the initial product was completely converted .Physical And Chemical Properties Analysis

6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one is a solid compound .Aplicaciones Científicas De Investigación

Anticoagulant Activity

This compound has been used in the design and synthesis of new hybrid derivatives that act as potential dual inhibitors of blood coagulation factors Xa and XIa . These factors play a key role in the blood coagulation cascade, and their inhibition can suppress thrombosis with a limited contribution to normal hemostasis .

Antitumor Activity

The heterocyclic fragment of this compound is a well-known pharmacophore. Among its functional derivatives, compounds with antitumor activity have been found .

Antimicrobial Activity

Functional derivatives of this compound have also been found to have antimicrobial activity .

Antifungal Activity

Some derivatives of this compound have demonstrated antifungal properties .

Antiviral Activity

Certain derivatives of this compound have been found to possess antiviral activity .

Antioxidant Activity

The compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyrrolo[3,4-d]pyrimidin-4-one (DDMP), which is usually formed in the Maillard reaction, contributes to the antioxidant properties of Maillard reaction intermediates .

Anti-inflammatory Activity

Some derivatives of this compound have been found to have anti-inflammatory activity .

Anticancer Activity

In a study, a newly synthesized pyrrolo[2,3-d]pyrimidine derivative containing chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 was tested in vitro against seven selected human cancer cell lines . Some of these compounds showed promising cytotoxic effects .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar pyrrolo[3,2-d]pyrimidine derivatives have been studied for their inhibitory effects on certain enzymes and proteins .

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other pyrrolo[3,2-d]pyrimidine derivatives, which often bind to their targets and inhibit their function .

Biochemical Pathways

Similar compounds have been shown to affect various cellular processes, including cell cycle progression and apoptosis .

Pharmacokinetics

Similar compounds have been reported to have excellent in vitro and in vivo pharmacokinetics properties in multiple species including humans .

Result of Action

Similar compounds have been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines .

Action Environment

Similar compounds have been synthesized using environmentally friendly, time-saving microwave-assisted conditions .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one involves the condensation of 2-amino-4,6-dimethylpyrimidine with ethyl acetoacetate followed by cyclization and subsequent dehydration.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "chloroform", "methanol" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dimethylpyrimidine in chloroform and add ethyl acetoacetate. Add sodium ethoxide and reflux for 4 hours.", "Step 2: Cool the reaction mixture and add acetic anhydride. Reflux for 1 hour.", "Step 3: Add sulfuric acid and reflux for 2 hours.", "Step 4: Cool the reaction mixture and add sodium bicarbonate. Extract with chloroform and dry over magnesium sulfate.", "Step 5: Concentrate the chloroform solution and recrystallize the product from methanol." ] } | |

Número CAS |

2174001-96-6 |

Fórmula molecular |

C7H7N3O |

Peso molecular |

149.153 |

Nombre IUPAC |

6-methyl-3H-pyrrolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C7H7N3O/c1-10-2-5-6(3-10)8-4-9-7(5)11/h2-4H,1H3,(H,8,9,11) |

Clave InChI |

LQNNNEDOTYMFBK-UHFFFAOYSA-N |

SMILES |

CN1C=C2C(=C1)N=CNC2=O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B2498697.png)

![4-{2-Methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2498701.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2498702.png)

![1-Benzyl-3'-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2498707.png)

![2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2498710.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-isobutoxynicotinamide](/img/structure/B2498711.png)

![1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2498713.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide](/img/structure/B2498715.png)